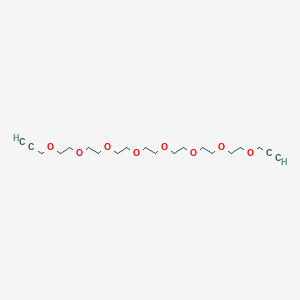

![molecular formula C26H26F6N4O3 B606267 (2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide CAS No. 1401066-79-2](/img/structure/B606267.png)

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide

Übersicht

Beschreibung

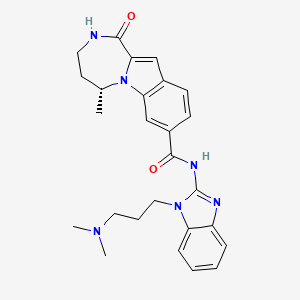

Osugacestat, also known as BMS-906024, is a potent gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the activation of NOTCH receptors, which are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Osugacestat has shown significant antitumor activity in preclinical cancer models and is being investigated for its potential therapeutic applications in various malignancies, including adenoid cystic carcinoma and lymphoblastic leukemia .

Vorbereitungsmethoden

The synthesis of Osugacestat involves several steps, starting with the preparation of the key intermediate, a benzodiazepine derivative. The synthetic route typically includes the following steps:

Formation of the benzodiazepine core: This involves the cyclization of a suitable precursor to form the benzodiazepine ring system.

Introduction of the trifluoropropyl groups: This step involves the addition of trifluoropropyl groups to the benzodiazepine core.

Formation of the succinamide moiety: The final step involves the coupling of the benzodiazepine intermediate with a succinamide derivative to form Osugacestat.

Industrial production methods for Osugacestat are not widely documented, but they likely involve optimization of the synthetic route to improve yield and purity, as well as the development of scalable reaction conditions.

Analyse Chemischer Reaktionen

Osugacestat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Osugacestat kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.

Substitution: Osugacestat kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Osugacestat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Osugacestat wird auf sein Potenzial untersucht, das Wachstum verschiedener Krebsarten zu hemmen, einschließlich adenoidzystischem Karzinom und lymphoblastischer Leukämie. .

Biologie: Die Verbindung wird verwendet, um die Rolle der NOTCH-Signalgebung in zellulären Prozessen zu untersuchen, da sie die Aktivierung von NOTCH-Rezeptoren effektiv hemmt.

Medizin: Osugacestat wird als potenzieller Therapeutikum für Krankheiten untersucht, die eine abnorme NOTCH-Signalgebung beinhalten, wie z. B. bestimmte Krebsarten.

Wirkmechanismus

Osugacestat übt seine Wirkung aus, indem es Gamma-Sekretase hemmt, einen Enzymkomplex, der für die Aktivierung von NOTCH-Rezeptoren verantwortlich ist. Durch die Verhinderung der Spaltung und Aktivierung von NOTCH-Rezeptoren unterbricht Osugacestat NOTCH-Signalwege, die an Zelldifferenzierung, Proliferation und Überleben beteiligt sind. Diese Hemmung führt zur Unterdrückung des Tumorwachstums und der Proliferation bei Krebsarten, die für ihr Fortschreiten auf die NOTCH-Signalgebung angewiesen sind .

Wissenschaftliche Forschungsanwendungen

Osugacestat has several scientific research applications, including:

Cancer Research: Osugacestat is being investigated for its potential to inhibit the growth of various cancers, including adenoid cystic carcinoma and lymphoblastic leukemia. .

Biology: The compound is used to study the role of NOTCH signaling in cellular processes, as it effectively inhibits the activation of NOTCH receptors.

Medicine: Osugacestat is being explored as a potential therapeutic agent for diseases involving aberrant NOTCH signaling, such as certain types of cancer.

Wirkmechanismus

Osugacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the activation of NOTCH receptors. By preventing the cleavage and activation of NOTCH receptors, Osugacestat disrupts NOTCH signaling pathways, which are involved in cell differentiation, proliferation, and survival. This inhibition leads to the suppression of tumor growth and proliferation in cancers that rely on NOTCH signaling for their progression .

Vergleich Mit ähnlichen Verbindungen

Osugacestat ist einzigartig unter den Gamma-Sekretase-Inhibitoren aufgrund seiner potenten und selektiven Hemmung aller vier NOTCH-Rezeptoren (NOTCH1, NOTCH2, NOTCH3 und NOTCH4). Ähnliche Verbindungen umfassen:

Nirogacestat: Ein weiterer Gamma-Sekretase-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlicher chemischer Struktur.

Demcizumab: Ein monoklonaler Anti-DLL4-Antikörper, der auch den NOTCH-Signalweg, aber durch einen anderen Mechanismus, angreift.

E2012: Ein Gamma-Sekretase-Modulator, der die Alzheimer-Krankheit durch Reduzierung der Amyloid-beta-Spiegel bekämpft

Die breite Aktivität von Osugacestat gegen alle NOTCH-Rezeptoren und seine potenten Antitumorwirkungen machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Onkologie .

Eigenschaften

IUPAC Name |

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOUDDAETNMCBW-GSHUGGBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161234 | |

| Record name | BMS-906024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401066-79-2 | |

| Record name | BMS 906024 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osugacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osugacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-906024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSUGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)